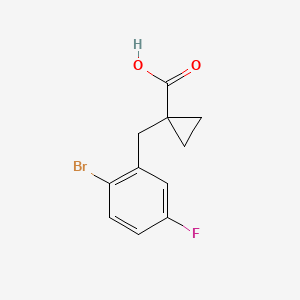
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10BrFO2. This compound features a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with bromine and fluorine atoms. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination and Fluorination: The benzyl group is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions on the benzene ring.
Cyclopropanation: The benzyl group is then subjected to cyclopropanation to form the cyclopropane ring.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, fluorination, and cyclopropanation reactions under controlled conditions to ensure high yield and purity. These methods often utilize specialized equipment and reagents to facilitate the reactions efficiently .
化学反应分析
Types of Reactions
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under certain conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxidation states of the carboxylic acid group .
科学研究应用
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropane ring can also play a role in stabilizing the compound’s interactions with its targets .
相似化合物的比较
Similar Compounds
- 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
- 1-(2-Chloro-5-fluorobenzyl)cyclopropane-1-carboxylic acid
- 1-(2-Bromo-4-fluorobenzyl)cyclopropane-1-carboxylic acid
Uniqueness
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinctiveness compared to other similar compounds .
属性
分子式 |
C11H10BrFO2 |
|---|---|
分子量 |
273.10 g/mol |
IUPAC 名称 |
1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO2/c12-9-2-1-8(13)5-7(9)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI 键 |
QEWWTLGJBMQXAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=C(C=CC(=C2)F)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


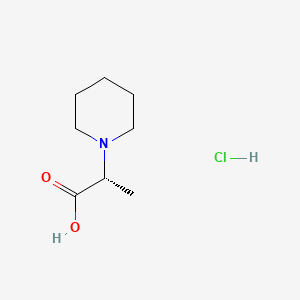

![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)
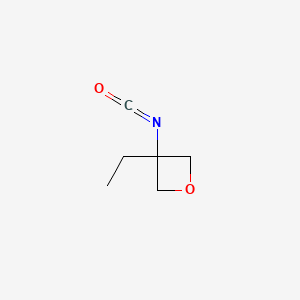
![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)
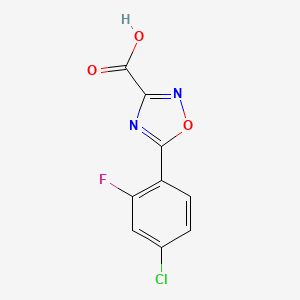
![1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)

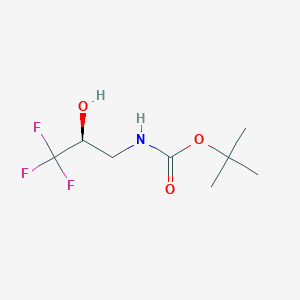
![3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13533788.png)
![Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13533796.png)

![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)

